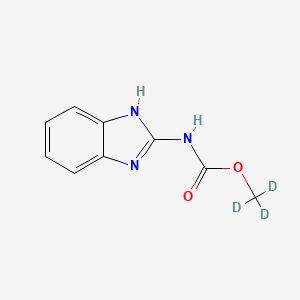

trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate

Overview

Description

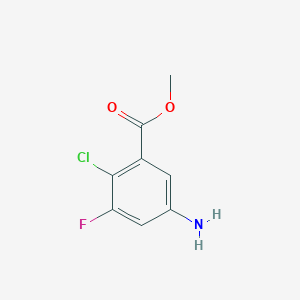

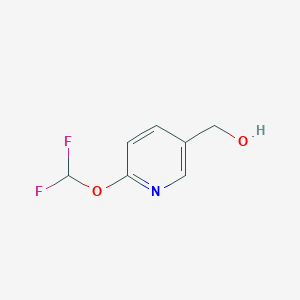

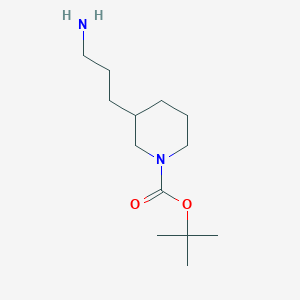

Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate (TDC) is a novel organophosphorus compound with a wide range of applications in scientific research. TDC is a derivative of benzimidazole, a heterocyclic aromatic organic compound, and is composed of a carbamate group, a trideuteriomethyl group, and an N-1H-benzimidazol-2-yl group. The unique structure of TDC allows for a variety of potential applications, including as a catalyst, an inhibitor, a reagent, and a ligand.

Scientific Research Applications

Agricultural Applications

- Use in Sustained Release Systems for Agriculture : Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate, as part of the carbendazim group, is utilized in agriculture for the control of fungal diseases. Research has focused on incorporating these compounds into solid lipid nanoparticles and polymeric nanocapsules. These systems modify the release profiles of the fungicides, improve transfer to the site of action, and reduce environmental toxicity (Campos et al., 2015).

Chemical Synthesis and Structural Analysis

- Synthesis and Spectroscopic Study : The compound has been involved in the synthesis of a range of benzimidazole carbamates. These have been analyzed using techniques like NMR and IR spectroscopy, and their crystal structures have been examined through X-ray diffraction (Iriepa et al., 2004).

Applications in Organic Light-Emitting Diodes (OLEDs)

- Use in OLED Technology : Research has demonstrated the potential of benzimidazole derivatives, which include this compound, in the development of efficient organic light-emitting diodes. These compounds, due to their electron-transporting properties, can significantly enhance the performance of OLEDs (Ge et al., 2008).

Enhanced Cytotoxicity in Cancer Research

- Cytotoxicity in Cancer Treatment : Benzimidazole carbamate derivatives have shown potential in cancer research due to their enhanced cytotoxicity. Studies have indicated that encapsulating these compounds can increase their aqueous solubility and reduce toxicity, making them promising candidates for anticancer agents (Zhao et al., 2010).

Radiolabeled Compounds for Cancer Therapy

- Use in Cancer Radiotherapy : this compound derivatives have been evaluated for their potential in cancer radiotherapy. These compounds, when radiolabeled, can be used as theranostic agents, offering both therapeutic and diagnostic capabilities in cancer management (Kortylewicz et al., 2020).

Antimicrobial and Antifungal Properties

- Antimicrobial and Antifungal Activities : Benzimidazole compounds have been investigated for their antimicrobial and antifungal properties. These studies have revealed significant inhibitory effects against various bacterial and yeast strains, indicating their potential use in treating infections (Kopel et al., 2015).

Biopharmaceutical Evaluation for Anthelmintic Properties

- Biopharmaceutical Evaluation in Anthelmintics : Benzimidazole carbamates, like this compound, have been evaluated for their solubility, permeability, and pharmacokinetic parameters, showing promise as anthelmintics with better biopharmaceutical properties compared to existing treatments (Rivera et al., 2007).

Mechanism of Action

Carbendazimb-d3, also known as methyl N-(1H-1,3-benzodiazol-2-yl)carbamate or trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate, is a deuterium-labeled derivative of the fungicide carbendazim . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of Carbendazimb-d3 is tubulin proteins . Tubulin is a globular protein and is the main component of microtubules, which are a part of the cell’s cytoskeleton . Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Carbendazimb-d3 binds to tubulin proteins, disrupting the assembly of microtubules . This disruption affects the formation of spindles during cell division, leading to the malsegregation of chromosomes . This is referred to as aneugenic effects .

Biochemical Pathways

The disruption of microtubule assembly affects various biochemical pathways. It primarily impacts the process of cell division, leading to aneuploidy and polyploidy in germ cells . This can cause significant changes in the genetic makeup of the cells, potentially leading to cell death or abnormal cell growth .

Pharmacokinetics

It is known that carbendazim, the parent compound of carbendazimb-d3, is absorbed through the skin .

Result of Action

The binding of Carbendazimb-d3 to tubulin proteins and the subsequent disruption of microtubule assembly can lead to various molecular and cellular effects. These include embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, endocrine-disrupting effects, disruption of haematological functions, mitotic spindle abnormalities, mutagenic and aneugenic effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Carbendazimb-d3. For instance, the presence of plants and competing microbes, as well as factors such as pH, salts, type of soil, and humidity, can affect the degradation of carbendazim . Furthermore, the presence of carbendazim can disrupt the microbial community structure in various ecosystems .

Biochemical Analysis

Biochemical Properties

Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate plays a crucial role in biochemical reactions, particularly those involving microtubule dynamics. It interacts with microtubule-associated proteins and enzymes, such as tubulin, by binding to the colchicine binding site. This interaction disrupts microtubule polymerization, leading to the inhibition of cell division. Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation, such as cyclin-dependent kinases, further influencing cellular proliferation .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, this compound induces cytotoxicity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. It has been observed to affect cell signaling pathways, including those involving p53, a key regulator of the cell cycle and apoptosis. This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with tubulin. This binding inhibits the polymerization of microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest. Additionally, this compound can inhibit the activity of cyclin-dependent kinases, further contributing to its antiproliferative effects. Changes in gene expression induced by this compound are mediated through its interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular proteins and enzymes, affecting metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the microtubules. The compound’s distribution is also influenced by its physicochemical properties, including its solubility and stability .

Subcellular Localization

This compound is primarily localized to the cytoplasm, where it interacts with microtubules and other cytoskeletal components. Its activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target proteins to exert its effects. Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity .

Properties

IUPAC Name |

trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFZGCMQGLPBSX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746864 | |

| Record name | (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255507-88-0 | |

| Record name | (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1255507-88-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1429847.png)